molecular formula C27H22N4O B10898621 5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10898621
M. Wt: 418.5 g/mol
InChI Key: CKKVBXZYWPCNIH-UHFFFAOYSA-N
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Description

5,7-DIPHENYL-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with phenyl groups at the 5 and 7 positions and a phenylethyl group attached to the nitrogen at the 2 position. The carboxamide group at the 2 position further enhances its chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-DIPHENYL-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5,7-DIPHENYL-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C27H22N4O

Molecular Weight

418.5 g/mol

IUPAC Name

5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H22N4O/c1-19(20-11-5-2-6-12-20)28-27(32)24-18-26-29-23(21-13-7-3-8-14-21)17-25(31(26)30-24)22-15-9-4-10-16-22/h2-19H,1H3,(H,28,32)

InChI Key

CKKVBXZYWPCNIH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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